molecular formula C13H8O4 B14188882 4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 835597-63-2

4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one

Cat. No.: B14188882
CAS No.: 835597-63-2
M. Wt: 228.20 g/mol
InChI Key: XWOYPPYSOPMIMJ-UHFFFAOYSA-N
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Description

4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of naphthopyranones, which are characterized by a fused naphthalene and pyran ring system. The presence of hydroxyl groups at positions 4 and 7 adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with suitable aldehydes or ketones in the presence of acid catalysts. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthopyranones, depending on the specific reagents and conditions used .

Scientific Research Applications

4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one is unique due to its specific substitution pattern and the presence of hydroxyl groups at positions 4 and 7.

Properties

CAS No.

835597-63-2

Molecular Formula

C13H8O4

Molecular Weight

228.20 g/mol

IUPAC Name

4,7-dihydroxybenzo[g]chromen-2-one

InChI

InChI=1S/C13H8O4/c14-9-2-1-7-5-12-10(4-8(7)3-9)11(15)6-13(16)17-12/h1-6,14-15H

InChI Key

XWOYPPYSOPMIMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)OC(=O)C=C3O)O

Origin of Product

United States

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